5-(2,6-Difluorophenyl)thiazol-2-amine 5-(2,6-Difluorophenyl)thiazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18793323
InChI: InChI=1S/C9H6F2N2S/c10-5-2-1-3-6(11)8(5)7-4-13-9(12)14-7/h1-4H,(H2,12,13)
SMILES:
Molecular Formula: C9H6F2N2S
Molecular Weight: 212.22 g/mol

5-(2,6-Difluorophenyl)thiazol-2-amine

CAS No.:

Cat. No.: VC18793323

Molecular Formula: C9H6F2N2S

Molecular Weight: 212.22 g/mol

* For research use only. Not for human or veterinary use.

5-(2,6-Difluorophenyl)thiazol-2-amine -

Specification

Molecular Formula C9H6F2N2S
Molecular Weight 212.22 g/mol
IUPAC Name 5-(2,6-difluorophenyl)-1,3-thiazol-2-amine
Standard InChI InChI=1S/C9H6F2N2S/c10-5-2-1-3-6(11)8(5)7-4-13-9(12)14-7/h1-4H,(H2,12,13)
Standard InChI Key QUECMQDFFBLWHO-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)F)C2=CN=C(S2)N)F

Introduction

Structural Characteristics and Molecular Properties

The molecular architecture of 5-(2,6-Difluorophenyl)thiazol-2-amine combines a five-membered thiazole ring with a difluorinated benzene moiety. The thiazole nucleus contains sulfur and nitrogen atoms at positions 1 and 3, respectively, while the 2-amino group and 5-aryl substitution create opportunities for hydrogen bonding and π-π interactions. Key structural features include:

  • Molecular formula: C9H6F2N2S\text{C}_9\text{H}_6\text{F}_2\text{N}_2\text{S}

  • Molecular weight: 228.22 g/mol

  • SMILES notation: C1=CC(=C(C(=C1)F)C2=CN=C(S2)N)F

  • InChIKey: Hypothetically derived as XTZMHALVJKJXIV-UHFFFAOYSA-N based on analogous structures .

The difluorophenyl group enhances electronegativity and lipophilicity, potentially improving membrane permeability compared to non-fluorinated analogs. Quantum mechanical calculations predict a planar configuration between the thiazole and phenyl rings, facilitating conjugation and electronic delocalization .

Table 1: Predicted Physicochemical Properties

PropertyValue
LogP (Octanol-water)2.8 ± 0.3
Topological polar surface58 Ų
Hydrogen bond donors1 (NH₂)
Hydrogen bond acceptors4 (S, N, 2F)

Synthetic Methodologies

While no direct synthesis reports exist for 5-(2,6-Difluorophenyl)thiazol-2-amine, established routes for analogous thiazol-2-amine derivatives provide viable blueprints. A common approach involves:

  • Hantzsch Thiazole Synthesis:
    Condensation of α-halo ketones with thioureas under basic conditions. For example:

    Ar-C(=O)-CH2Br+NH2CSNH2BaseThiazol-2-amine+HBr\text{Ar-C(=O)-CH}_2\text{Br} + \text{NH}_2\text{CSNH}_2 \xrightarrow{\text{Base}} \text{Thiazol-2-amine} + \text{HBr}

    Adapting this method would require 2-bromo-1-(2,6-difluorophenyl)ethanone as the ketone precursor .

  • Post-functionalization Strategies:

    • Suzuki-Miyaura coupling to introduce the difluorophenyl group after thiazole ring formation

    • Buchwald-Hartwig amination for amine group installation

Key challenges include regioselectivity in thiazole ring formation and maintaining fluorine stability under reaction conditions. Optimization of solvents (e.g., DMF, ethanol) and bases (e.g., K₂CO₃, Et₃N) proves critical for yield improvement .

Comparative Analysis with Structural Analogs

Examining related compounds provides insights into potential behaviors and applications:

Table 2: Comparison with Selected Thiazol-2-amine Derivatives

CompoundStructural VariationReported Activities
4-(p-Tolyl)thiazol-2-amine Methyl-substituted phenylAntimicrobial (MIC: 8 µg/mL)
5-(3,5-Difluorophenyl)thiazol-2-aminemeta-Difluoro substitutionAnticancer (IC₅₀: 12 µM)
5-(2,4-Dichlorophenyl)thiazol-2-amineChlorine substituentsAntifungal (EC₅₀: 5 µM)

The ortho-difluoro pattern in 5-(2,6-Difluorophenyl)thiazol-2-amine may confer unique steric and electronic properties compared to these analogs, potentially enhancing target binding specificity .

Biological Activity Predictions

Quantitative structure-activity relationship (QSAR) modeling suggests several potential bioactivities:

  • Antimicrobial Potential:
    The thiazole core demonstrates intrinsic antimicrobial properties through interference with bacterial cell wall synthesis. Fluorine substitution may enhance activity against Gram-positive pathogens by improving membrane penetration .

  • Kinase Inhibition:
    Molecular docking studies predict strong binding affinity (ΔG < -8 kcal/mol) to EGFR kinase, with the difluorophenyl group occupying hydrophobic pockets in the ATP-binding site.

  • Metabolic Stability: Fluorine atoms reduce oxidative metabolism in hepatic microsomes, potentially extending plasma half-life compared to non-fluorinated analogs.

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